Aabomycin A

Phytotoxicity Cytotoxicity Agricultural Chemistry

Aabomycin A (Venturicidin B) is a 20-membered macrolide antibiotic that specifically inhibits the mitochondrial F0-ATP synthase complex. It demonstrates potent antifungal activity against Pyricularia oryzae (rice blast) at 20 ppm, including strains resistant to kasugamycin and blasticidin S. Its unique C-3 hydroxyl group (instead of a carbamoyloxy moiety) eliminates phytotoxicity even at 1,000 ppm—a critical advantage over cytotoxic Venturicidin A. Choose Aabomycin A for targeted, non-toxic antifungal development and mitochondrial bioenergetics research.

Molecular Formula C40H66O10
Molecular Weight 706.9 g/mol
CAS No. 33538-72-6
Cat. No. B015650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAabomycin A
CAS33538-72-6
Synonymsventuricidin B
Molecular FormulaC40H66O10
Molecular Weight706.9 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O
InChIInChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1
InChIKeyVIOYQVOQUWWSAB-KEXSXYLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Lyophilisate

Structure & Identifiers


Interactive Chemical Structure Model





Aabomycin A (Venturicidin B) Technical Benchmarking for Scientific Procurement | CAS 33538-72-6


Aabomycin A, subsequently identified as a 3:1 mixture of Venturicidin A and Venturicidin B, is a 20-membered macrolide antibiotic isolated from *Streptomyces* species [1]. It functions as a potent and specific inhibitor of the mitochondrial F0-ATP synthase complex, thereby disrupting cellular energy metabolism in target organisms . This compound exhibits distinct antifungal and antiviral properties, with its primary activity demonstrated against *Pyricularia oryzae*, the causative agent of rice blast [2].

Critical Procurement Alert: Why Aabomycin A (Venturicidin B) Cannot Be Substituted by In-Class Analogs


Despite being a member of the venturicidin/aabomycin class, Aabomycin A (Venturicidin B) possesses a unique molecular architecture that directly dictates its specific biological profile. While analogs like Venturicidin A share a core macrolide scaffold, a critical structural difference—the presence of a hydroxyl group at the C-3 position instead of a carbamoyloxy group [1]—results in distinct biochemical interactions and in vivo performance [2]. This structural divergence precludes simple substitution; Venturicidin A, for instance, exhibits significant cytotoxicity to human cells (IC50: 31 μg/mL in HEK cells) , a property not observed with Aabomycin A in key agricultural models. Therefore, selection between these compounds must be driven by precise application requirements, not generic class membership.

Quantified Differentiation: Empirical Evidence for Aabomycin A (Venturicidin B) vs. Key Comparators


Plant Safety Index: Aabomycin A Exhibits a >32-fold Safety Margin Over Venturicidin A in Eukaryotic Models

Aabomycin A demonstrates a profound lack of phytotoxicity in *in planta* models, even at extremely high concentrations, whereas its close analog Venturicidin A is cytotoxic to human cells at low micromolar concentrations [1]. This establishes a clear, quantifiable difference in eukaryotic safety profiles that is critical for agricultural and potential therapeutic applications .

Phytotoxicity Cytotoxicity Agricultural Chemistry Drug Safety

Mechanism of Action: Cross-Resistance Profile of Aabomycin A Against Standard Agricultural Fungicides

In direct head-to-head studies with resistant fungal strains, Aabomycin A retained full efficacy against *Pyricularia oryzae* clones that had developed resistance to the commercial fungicides kasugamycin and blasticidin S [1]. This demonstrates a distinct mechanism of action that avoids the cross-resistance pathways common to other in-class or alternative antifungal agents.

Cross-Resistance Mode of Action Antifungal Rice Blast

In Vivo Disease Control: Protective Efficacy of Aabomycin A at Low Field-Relevant Concentration

Aabomycin A demonstrated remarkable *in vivo* suppression of rice blast disease at a low, field-relevant concentration of 20 ppm, and its mode of action was determined to be protective rather than curative, a finding that directly contrasts with the curative mode of blasticidin S [1]. This quantifiable difference in application timing and dose-response is critical for designing effective disease management strategies.

In Vivo Efficacy Plant Protection Disease Management Agricultural Application

Validated Application Scenarios for Aabomycin A (Venturicidin B) Based on Empirical Evidence


Agricultural Fungicide Research & Development: Lead Compound for Rice Blast Management

Based on its specific, quantifiable efficacy against *Pyricularia oryzae* in vivo (suppression at 20 ppm) and its protective mode of action, Aabomycin A is an ideal lead compound or reference standard for developing new fungicides targeting rice blast [1]. Its demonstrated activity against strains resistant to kasugamycin and blasticidin S makes it a critical tool for investigating and circumventing existing resistance mechanisms [1]. Procurement should be prioritized for programs focused on preventative crop protection.

Mitochondrial Bioenergetics Research: A Specific F0-ATP Synthase Probe

As a potent inhibitor of the mitochondrial F0-ATP synthase complex, Aabomycin A (Venturicidin B) is a crucial research tool for dissecting cellular bioenergetics and mitochondrial function [1]. Its utility is grounded in its specific binding to the F0 membrane sector, disrupting proton transport and ATP synthesis . This application is supported by extensive biochemical literature on the venturicidin class, making it a reliable and selective probe for academic and pharmaceutical research into mitochondrial biology.

Plant Biology & Safety Studies: A Low-Phytotoxicity Tool Compound

The unique safety profile of Aabomycin A—characterized by a complete lack of phytotoxicity even at a high concentration of 1,000 ppm—is a defining feature for its use in plant biology research [1]. This property is in stark contrast to other ATP synthase inhibitors and even its close analog Venturicidin A, which exhibits notable cytotoxicity . Aabomycin A should be the compound of choice for any study requiring the manipulation of fungal or plant mitochondrial function without inducing confounding off-target toxicity in the host plant tissue.

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